

# A Technical Guide to the Natural Sources of Vulgaxanthin I in Plants

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vulgaxanthin I** is a yellow, water-soluble betaxanthin pigment found in a variety of plants within the order Caryophyllales. As a member of the betalain family of pigments, it is gaining interest for its potential applications as a natural food colorant and for its bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of **Vulgaxanthin I**, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

# Natural Sources of Vulgaxanthin I

**Vulgaxanthin I** is predominantly found in plants belonging to the order Caryophyllales, where betalains replace anthocyanins as the primary pigments. The most well-documented and significant natural sources of **Vulgaxanthin I** are varieties of Beta vulgaris and flowers of Mirabilis jalapa.

#### **Beta vulgaris (Beetroot)**

Beetroot, particularly its yellow varieties, is a principal source of **Vulgaxanthin I**.[1] In red beetroot, **Vulgaxanthin I** is the predominant yellow pigment, co-occurring with red-violet betacyanins like betanin.[2][3] The concentration of **Vulgaxanthin I** can vary significantly



between different cultivars and even between the peel and the flesh of the root.[4] The peels of B. vulgaris are often a richer source of betaxanthins compared to the flesh.[4]

Other varieties of Beta vulgaris, such as colored Swiss chard (Beta vulgaris L. ssp. cicla), also serve as sources of betalains, including **Vulgaxanthin I**.[5]

#### Mirabilis jalapa (Four-o'clock Flower)

The flowers of Mirabilis jalapa are another notable source of **Vulgaxanthin I** and other related betaxanthins, collectively known as miraxanthins.[6] The diverse flower colors observed in this plant are due to varying compositions and concentrations of different betalains.[7]

#### **Other Plant Sources**

While less extensively studied for **Vulgaxanthin I** specifically, other betalain-producing plants are potential sources. These include grain or leafy amaranth (Amaranthus sp.) and cactus fruits from genera such as Opuntia and Hylocereus.[5]

### Quantitative Data of Vulgaxanthin I in Plant Sources

The following table summarizes the reported concentrations of **Vulgaxanthin I** in various cultivars of Beta vulgaris. It is important to note that these values can be influenced by factors such as growing conditions, harvest time, and extraction methodology.



Plant Source	Cultivar	Plant Part	Vulgaxanthin I Concentration (mg/100 g Dry Extract)	Reference
Beta vulgaris	Tytus	Peel	1231	[4]
Beta vulgaris	Ceryl	Peel	Not specified	[4]
Beta vulgaris	Chrobry	Peel	Not specified	[4]
Beta vulgaris	Forono	Peel	Not specified	[4]
Beta vulgaris	Boldor	Peel	574	[4]
Beta vulgaris	Chrobry	Flesh	609	[4]
Beta vulgaris	Boldor	Flesh	317	[4]

## **Experimental Protocols**

The extraction, identification, and quantification of **Vulgaxanthin I** from plant sources typically involve chromatographic techniques.

# **Extraction and Purification of Vulgaxanthin I**

A common method for isolating **Vulgaxanthin I** from yellow beets (Beta vulgaris var. lutea) is as follows:

- Initial Extraction: The plant material is homogenized and extracted with an aqueous ethanol solution (e.g., 70:30 ethanol:water).[1]
- Purification by Anion Exchange Chromatography: The crude extract is loaded onto an anion exchange column (e.g., Sephadex DEAE). Vulgaxanthin I, being anionic, binds to the column. Elution is typically performed with a salt gradient.[1]
- Adsorption Chromatography: Further purification can be achieved using adsorption chromatography on polyamide powder.[1]



• Solid-Phase Extraction (SPE): For sample concentration and desalting, SPE can be employed. This technique can also separate betaxanthins from betacyanins based on their pH-dependent retention characteristics.[1]

### **Identification and Quantification by HPLC-MS**

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard for identifying and quantifying **Vulgaxanthin I**.

- Chromatographic System: An ultra-high-speed liquid chromatograph with a UV-Vis detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
- Column: A reverse-phase C18 column (e.g., 100 mm  $\times$  2.1 mm I.D., 3.5  $\mu$ m) is typically used. [8]
- Mobile Phase: A binary gradient of an acidified aqueous solution (e.g., 2% formic acid in water, Solvent A) and methanol (Solvent B).[8]
- Gradient Elution: A typical gradient might be:

0-9 min: 5% to 25% B

9-12 min: Increase to 70% B

13-16 min: Return to 5% B[8]

- Flow Rate: A constant flow rate of around 0.13 mL/min.[8]
- Detection:
  - UV-Vis: Betaxanthins, including Vulgaxanthin I, are monitored at their maximum absorbance wavelength, which is around 476-486 nm.[3][8]
  - MS: ESI is used in positive ion mode to monitor the molecular weight of the compounds.
    Vulgaxanthin I is identified by its protonated molecular ion (m/z 340).[1]
- Quantification: Quantification is performed by integrating the peak areas from the chromatogram and comparing them to a standard curve generated with purified



**Vulgaxanthin I.[8]** 

## Biosynthesis of Vulgaxanthin I

**Vulgaxanthin I** biosynthesis is a branch of the general betalain biosynthetic pathway, which originates from the amino acid L-tyrosine. The key steps are the formation of the chromophore, betalamic acid, followed by its condensation with an amino acid.

- Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[9]
- L-DOPA to Betalamic Acid: L-DOPA is then converted to betalamic acid through a series of enzymatic reactions involving DOPA 4,5-dioxygenase (DOD).[9]
- Condensation with Glutamine: The final step in Vulgaxanthin I formation is the spontaneous, non-enzymatic condensation of betalamic acid with the amino acid Lglutamine.[10]



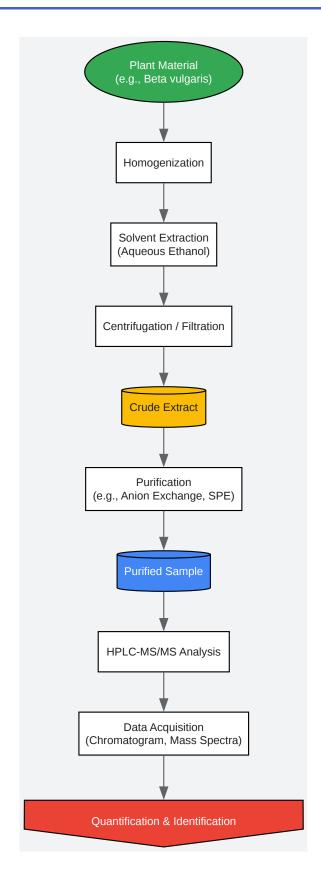
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Caption: Biosynthetic pathway of **Vulgaxanthin I** from L-Tyrosine.

# **Experimental Workflow for Vulgaxanthin I Analysis**

The following diagram illustrates a typical workflow for the extraction and analysis of **Vulgaxanthin I** from a plant source.





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